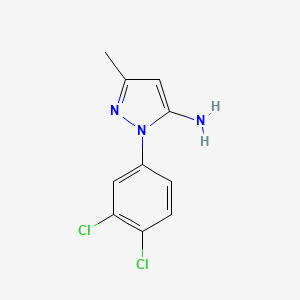

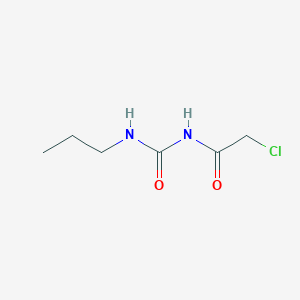

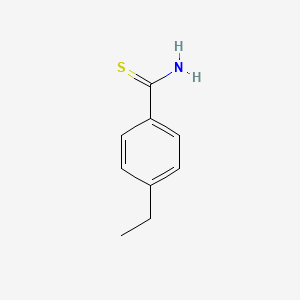

![molecular formula C13H8F3N3S B1362036 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 850021-29-3](/img/structure/B1362036.png)

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine

Overview

Description

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound with a molecular formula of C13H8F3N3S and a molecular weight of 295.28 g/mol . This compound is notable for its unique structure, which combines a thiazole ring with a pyridine ring, and is further substituted with a phenyl group and a trifluoromethyl group. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, are known to inhibit the erbb family of tyrosine kinase (egfr), act as g-protein coupled receptors (mglur 5) antagonists, and inhibit 3′,5′-cyclic adenosine monophosphate phosphodiesterase (pde) iii .

Mode of Action

The exact mode of action of This compound Based on its structural similarity to other thiazolo[4,5-b]pyridines, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by This compound Given its potential targets, it may affect pathways related to cell signaling, cell growth, and cell death .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Its molecular weight of 29528 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of This compound Based on its potential targets, it may inhibit cell growth and induce cell death .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is generally recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the PI3Kα enzyme . This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. The compound exhibits strong inhibitory activity with an IC50 of 3.6 nM . The interaction between this compound and PI3Kα is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibitory effect on PI3Kα disrupts the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation . This disruption can lead to reduced cell growth and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the PI3Kα enzyme . The compound binds to the enzyme’s active site, resulting in the inhibition of its catalytic activity . This inhibition prevents the phosphorylation of downstream targets in the PI3K/AKT signaling pathway, leading to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of the PI3K/AKT signaling pathway and prolonged effects on cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the PI3Kα enzyme without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation within these tissues are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with the PI3Kα enzyme . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a thioamide derivative under acidic conditions to form the thiazolo[4,5-b]pyridine core. The phenyl and trifluoromethyl groups are introduced through subsequent substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production would also require stringent quality control measures to meet regulatory standards for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Thiazolo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activities.

Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of a fused heterocyclic ring system.

Uniqueness

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its specific combination of a phenyl group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development, as it can potentially lead to the creation of more effective and stable therapeutic agents .

Properties

IUPAC Name |

5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3S/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-11-10(8)20-12(17)19-11/h1-6H,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXVDRECTZYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326627 | |

| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

850021-29-3 | |

| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

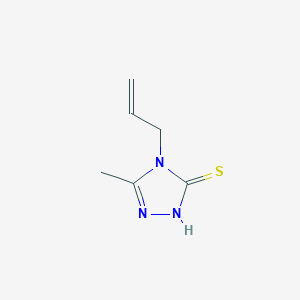

![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)

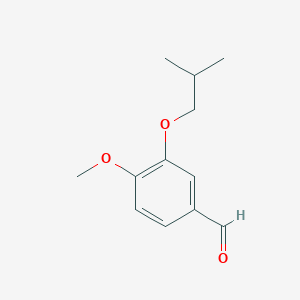

![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)

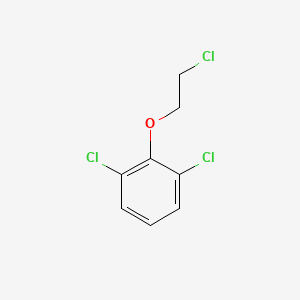

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)

![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)